3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate is a complex organic compound that features a chromene core, an amido group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl cyanoacetate under basic conditions.
Amidation: The chromene derivative is then reacted with cyclohexylamine to form the amido group.
Carbamoylation: Finally, the amido-chromene compound is treated with phenyl isocyanate to introduce the phenylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form chromone derivatives.
Reduction: The amido group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase.
Pathways Involved: Inhibition of these enzymes leads to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene .
- 2-oxo-2H-chromene-3-carbonitriles .
- 3-(2-oxo-2H-chromene-3-carbonyl)-amino-benzoic acid methyl ester .
Uniqueness
3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate is unique due to its combination of a chromene core with both amido and phenylcarbamate groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[3-[(2-oxochromene-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21(19-13-15-7-4-5-12-20(15)30-22(19)27)24-17-10-6-11-18(14-17)29-23(28)25-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSYLVKJZSJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.